molecular formula C17H14O4 B12051831 5,3'-Dimethoxyflavone CAS No. 6665-75-4

5,3'-Dimethoxyflavone

Katalognummer: B12051831
CAS-Nummer: 6665-75-4
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: HHAYKNGPBZOQMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,3’-Dimethoxyflavone is a flavonoid compound that belongs to the class of polymethoxyflavones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. 5,3’-Dimethoxyflavone is characterized by the presence of two methoxy groups attached to the flavone backbone, specifically at the 5 and 3’ positions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,3’-Dimethoxyflavone can be achieved through various synthetic routes. One common method involves the use of phloroacetophenone as a starting material. The synthesis typically involves the following steps :

    Acylation: Phloroacetophenone is acylated to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the flavone backbone.

Industrial Production Methods

Industrial production of 5,3’-Dimethoxyflavone may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as preparative HPLC for purification .

Analyse Chemischer Reaktionen

Types of Reactions

5,3’-Dimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce flavanones .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

5,3’-Dimethoxyflavone can be compared with other similar flavonoid compounds:

Conclusion

5,3’-Dimethoxyflavone is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

6665-75-4

Molekularformel

C17H14O4

Molekulargewicht

282.29 g/mol

IUPAC-Name

5-methoxy-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-12-6-3-5-11(9-12)16-10-13(18)17-14(20-2)7-4-8-15(17)21-16/h3-10H,1-2H3

InChI-Schlüssel

HHAYKNGPBZOQMY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.